molecular formula C20H24N2O3 B4578349 2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol

2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol

Cat. No.: B4578349
M. Wt: 340.4 g/mol
InChI Key: ATVMQJAPGGVHOX-UHFFFAOYSA-N
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Description

2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol typically involves multiple steps, starting from commercially available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol can undergo several types of chemical reactions, including:

    Oxidation: The phenolic and indole moieties can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can yield various alcohols or amines .

Scientific Research Applications

2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid that also contains an indole moiety.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-ethoxy-4-[[2-(5-methoxy-1H-indol-3-yl)ethylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-25-20-10-14(4-7-19(20)23)12-21-9-8-15-13-22-18-6-5-16(24-2)11-17(15)18/h4-7,10-11,13,21-23H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVMQJAPGGVHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCC2=CNC3=C2C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol
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2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol
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2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol
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2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol
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2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol
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2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol

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